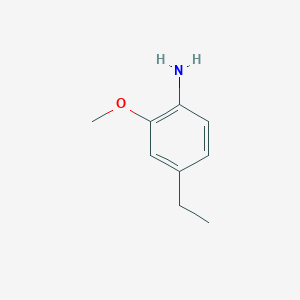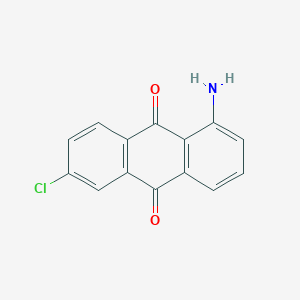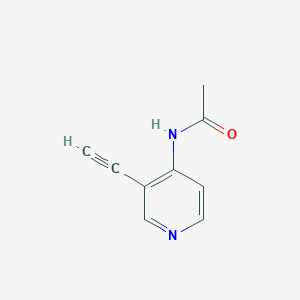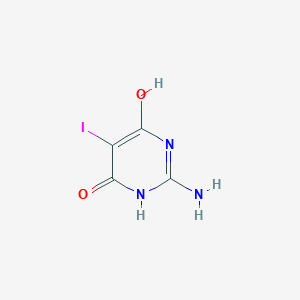
4-Ethyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methoxyaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by an ethyl group and a methoxy group attached to the benzene ring, specifically at the 4 and 2 positions, respectively. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methoxyaniline can be synthesized through several methods, including:
Nitration and Reduction: One common method involves the nitration of 4-ethyl-2-methoxybenzene to form 4-ethyl-2-methoxynitrobenzene, followed by reduction to yield this compound.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination processes using metal catalysts such as palladium or ruthenium complexes . These methods are preferred for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Ethyl-2-methoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxyaniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxyaniline: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
4-Ethylaniline: Similar but lacks the methoxy group, affecting its solubility and interaction with other molecules.
2-Methoxyaniline: Similar but lacks the ethyl group, influencing its chemical behavior and applications.
Uniqueness: 4-Ethyl-2-methoxyaniline’s unique combination of ethyl and methoxy groups imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-ethyl-2-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3,10H2,1-2H3 |
InChI Key |
QOJCZWOJDIZTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)

![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)






![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)

